Methionine C-11

Description

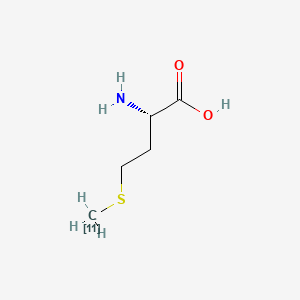

Structure

3D Structure

Properties

CAS No. |

60305-58-0 |

|---|---|

Molecular Formula |

C5H11NO2S |

Molecular Weight |

148.21 g/mol |

IUPAC Name |

(2S)-2-amino-4-(111C)methylsulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1-1 |

InChI Key |

FFEARJCKVFRZRR-JJZBXVGDSA-N |

Isomeric SMILES |

[11CH3]SCC[C@@H](C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)O)N |

Origin of Product |

United States |

Radiochemical Synthesis and Production Methodologies of 11c Methionine for Research

Generation of the Carbon-11 Isotope

The cornerstone of ¹¹C radiotracer production is the generation of the Carbon-11 isotope itself. This is primarily achieved through nuclear reactions facilitated by a cyclotron. The most prevalent method involves the bombardment of nitrogen gas with protons, specifically the nuclear reaction 14N(p,α)11C openmedscience.commdpi.comnih.govencyclopedia.puboup.comwiadlek.pl. This reaction typically occurs in a high-pressure nitrogen gas target, often enriched with a small percentage of oxygen (0.1–0.5%) or hydrogen (~5%), which dictates the initial chemical form of the ¹¹C produced openmedscience.commdpi.comencyclopedia.pub.

The direct products of this reaction are usually **[¹¹C]carbon dioxide ([¹¹C]CO₂) **or [¹¹C]methane ([¹¹C]CH₄) openmedscience.commdpi.comnih.govencyclopedia.puboup.com. Of these, [¹¹C]CO₂ is the most commonly utilized precursor for subsequent radiochemical transformations due to its versatility in generating reactive labeling synthons, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) mdpi.comnih.govencyclopedia.puboup.comwiadlek.plsnmjournals.orgosti.govbnl.govvghtpe.gov.twsnmjournals.org. The short half-life of ¹¹C necessitates that its production and subsequent conversion into a PET tracer occur in close proximity to the PET imaging facility, often within the same institution openmedscience.comwiadlek.plmdpi.com.

Precursor Chemistry and Reaction Pathways

The synthesis of [¹¹C]Methionine predominantly relies on the methylation of a homocysteine derivative using a ¹¹C-labeled methylating agent.

The most established and widely adopted synthetic route for [¹¹C]Methionine involves the reaction between [¹¹C]methyl iodide ([¹¹C]CH₃I) and L-homocysteine thiolactone snmjournals.orgvghtpe.gov.twsnmjournals.orgsnmjournals.orgnih.govnih.govuspbpep.comnih.govsnmjournals.orgiaea.orginfona.plnih.gov. This pathway is favored for its efficiency and the availability of reliable methods for producing the key intermediate, [¹¹C]CH₃I.

The generation of [¹¹C]CH₃I typically starts from [¹¹C]CO₂ or [¹¹C]CH₄. Common methods for converting [¹¹C]CO₂ to [¹¹C]CH₃I include:

Wet Method: This involves the reduction of [¹¹C]CO₂ to [¹¹C]methanol ([¹¹C]CH₃OH) using a reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF), followed by reaction with hydriodic acid (HI) snmjournals.orgosti.govvghtpe.gov.twsnmjournals.org. Alternatively, [¹¹C]CH₃Br can be synthesized as a precursor snmjournals.orgnih.gov.

Gas Phase Method: This involves the conversion of [¹¹C]CH₄ to [¹¹C]CH₃I over a heated catalyst or via gas-phase iodination nih.gov.

Once [¹¹C]CH₃I is synthesized, it is reacted with L-homocysteine thiolactone, often in the presence of a base such as sodium hydroxide (B78521) (NaOH) in a solvent mixture, commonly ethanol (B145695) and water vghtpe.gov.twsnmjournals.orgnih.govuspbpep.comsnmjournals.orgiaea.orginfona.plnih.govubc.caimigine.comresearchgate.netacs.orgnih.gov. This nucleophilic substitution reaction alkylates the thiol group of the homocysteine precursor, forming the thioether linkage characteristic of methionine. Solid-phase extraction (SPE) cartridges, particularly C18, are frequently employed to trap the [¹¹C]CH₃I and/or purify the final [¹¹C]Methionine product snmjournals.orgiaea.orginfona.plnih.govimigine.comresearchgate.netacs.orgnih.gov.

Reported radiochemical yields (RCY) for this synthesis vary depending on the specific protocol and automation, with optimized methods achieving RCYs exceeding 80% researchgate.netdiva-portal.orgmdpi.com, while others report yields in the range of 40-90% snmjournals.org or around 20-30% infona.plubc.canih.govnih.govosti.gov. The total synthesis time, from the end of bombardment (EOB) or [¹¹C]CH₃I delivery, is typically between 10 to 20 minutes snmjournals.orgsnmjournals.orgiaea.orginfona.plubc.canih.govnih.gov.

The short half-life of ¹¹C and the need for remote handling of radioactive materials make automated synthesis systems indispensable for routine [¹¹C]Methionine production nih.gov. These platforms integrate multiple chemical steps, including trapping of the initial ¹¹C product, synthesis of the methylating agent, radiolabeling, purification, and formulation, into a single, automated sequence, often utilizing disposable cassettes snmjournals.orgimigine.comresearchgate.netdiva-portal.orgmdpi.comki.se.

Prominent automated synthesis platforms used for [¹¹C]Methionine include the GE TRACERlab® FX C Pro nih.govacs.org, the Trasis AllinOne synthesizer snmjournals.org, and the iMiDEV™ system diva-portal.orgmdpi.comki.se. Automation offers significant advantages such as increased reproducibility, reduced synthesis times, minimized radiation exposure to personnel, and the ability to perform syntheses remotely snmjournals.orgnih.gov. Optimized automated protocols have demonstrated high radiochemical yields (>80%) and purities (>98%) snmjournals.orgsnmjournals.orgiaea.orgresearchgate.netdiva-portal.orgmdpi.com.

Continuous flow chemistry offers enhanced control over reaction parameters, improved heat and mass transfer, and potentially faster reaction rates compared to batch processes. For [¹¹C]Methionine synthesis, continuous flow procedures have been developed for both the generation of [¹¹C]CH₃I from [¹¹C]CO₂ and the subsequent methylation of L-homocysteine thiolactone ubc.canih.govnih.govosti.gov.

These flow-based syntheses are often automated and can achieve the preparation of [¹¹C]Methionine within approximately 20 minutes from EOB. They have reported yields exceeding 30% and radiochemical purities greater than 96% ubc.canih.govnih.govosti.gov.

Microfluidic technology represents a further advancement in radiochemical synthesis, enabling precise control over reactant flows and reaction conditions on a micro-scale imigine.comresearchgate.netdiva-portal.orgmdpi.comki.se. Systems such as the iMiLAB and iMiDEV™ utilize microfluidic cassettes to perform the synthesis of [¹¹C]Methionine.

These microfluidic approaches have demonstrated significant advantages, including improved radiochemical yields (e.g., >80% for [¹¹C]Methionine) and reduced synthesis times, often around 13-20 minutes imigine.comresearchgate.netdiva-portal.orgmdpi.com. For instance, optimizing the flow rate of [¹¹C]CH₃I has been shown to directly impact radiochemical yield, with a reduction from 30 mL/min to 15 mL/min increasing the yield from 31% to 66% imigine.com. Microfluidic systems also often facilitate simpler purification steps imigine.com.

Enantiomeric and Radiochemical Purity Considerations in Research Production

Ensuring the purity of [¹¹C]Methionine is paramount for its accurate application in PET imaging. Two critical aspects are radiochemical purity and enantiomeric purity.

Radiochemical Purity: High radiochemical purity is essential to confirm that the detected PET signal originates from the target molecule, [¹¹C]Methionine, and not from radioactive byproducts or unreacted precursors. Standard analytical techniques, primarily radio-high-performance liquid chromatography (radio-HPLC), are employed to assess this snmjournals.orginfona.pl. Most modern synthesis methods achieve radiochemical purities exceeding 95%, with many reporting values greater than 98% or even 99% snmjournals.orgsnmjournals.orgiaea.orginfona.plubc.caresearchgate.netacs.orgnih.govdiva-portal.orgmdpi.comnih.govnih.gov.

Enantiomeric Purity: Methionine is a chiral molecule, existing as L-methionine and D-methionine enantiomers. Biological systems, particularly amino acid transporters, exhibit stereoselectivity, with the L-enantiomer being the biologically active form and preferentially taken up by cells snmjournals.orgnih.govsnmjournals.orgnih.govacs.orgnih.gov. Therefore, for accurate PET imaging, particularly in studies of amino acid transport and protein synthesis, high enantiomeric purity of the L-[¹¹C]Methionine is crucial.

While the primary synthesis route using L-homocysteine thiolactone is efficient, it can sometimes lead to partial racemization, resulting in a mixture of L- and D-enantiomers. Some studies report enantiomeric purities ranging from 75-85% ee acs.orgnih.gov or around 91.6% infona.pl and 93.7% nih.gov for L-isomer content. However, optimized protocols and the use of specific precursors or reaction conditions can achieve high enantiomeric purity, often exceeding 99% ee for the desired L-enantiomer snmjournals.orgacs.orgnih.gov. Chiral HPLC is the standard method for determining the enantiomeric purity of the synthesized [¹¹C]Methionine snmjournals.orginfona.placs.orgnih.gov.

Data Table: Comparison of [¹¹C]Methionine Synthesis Methodologies

The following table summarizes key parameters and outcomes from various reported synthesis methods for [¹¹C]Methionine:

| Method/Platform | Precursor | Methylating Agent | Typical Yield (RCY) | Synthesis Time (min) | Radiochemical Purity (%) | Enantiomeric Purity (L-isomer) | Key References |

| Standard Batch Synthesis | L-Homocysteine Thiolactone | [¹¹C]CH₃I | 40-90% | 20-30 | >95-98% | >99% (optimized) / 75-85% (variable) | uspbpep.comsnmjournals.orginfona.pl |

| Continuous Flow (Automated) | L-Homocysteine Thiolactone | [¹¹C]CH₃I | >30% | ~20 | >96% | Not explicitly stated | ubc.canih.govnih.govosti.gov |

| Automated Platform (e.g., TRACERlab, AllinOne) | L-Homocysteine Thiolactone | [¹¹C]CH₃I | >75% (based on [¹¹C]CH₃I) | 10-20 | >98% | >99% | snmjournals.orgnih.govacs.org |

| Microfluidic Platform (e.g., iMiDEV™) | L-Homocysteine Thiolactone | [¹¹C]CH₃I | >80% | 13-20 | >99% | >99% | imigine.comresearchgate.netdiva-portal.orgmdpi.com |

Note: Yields are often reported as decay-corrected (dc) or uncorrected, and may vary based on specific experimental conditions and precursor activity.

Compound List

[¹¹C]Methionine ([¹¹C]MET)

Carbon-11 ([¹¹C])

[¹¹C]Methyl Iodide ([¹¹C]CH₃I)

L-Homocysteine Thiolactone

L-Homocysteine

[¹¹C]CO₂

[¹¹C]CH₄

[¹¹C]Methyl Triflate

L-S-benzyl-homocysteine

[¹¹C]CH₃OH

[¹¹C]CH₃Br

[¹¹C]Formaldehyde

[¹¹C]SAM (S-adenosyl Methionine)

D-[¹¹C]Methionine (d-[¹¹C]Met)

L-cysteine

L-cysteine thiolactone

2-dimethylaminoethanol (DMAE)

Nor-β-CFT

Optimization of Synthesis Yields and Reaction Times in Radiotracer Development

Synthesis Yields: The radiochemical yields for [11C]methionine synthesis can vary considerably based on the specific methodology employed. Reported yields span from approximately 25% for certain specialized methods nih.govresearchgate.net to upwards of 80% for optimized syntheses utilizing microfluidic cassette technology diva-portal.orgmdpi.com. Conventional approaches involving [11C]MeI and L-homocysteine thiolactone have demonstrated yields ranging from 40% to 90% snmjournals.orgnih.gov. Strategies to improve yields encompass the optimization of precursor quantity, reaction temperature, reaction duration, and the efficiency of purification techniques. For instance, studies have highlighted the impact of precursor loading optimization in microfluidic systems; one investigation reported an 84 ± 4% RCY when using 400 µg of precursor diva-portal.org. Another optimization strategy involved the implementation of a double cartridge approach, which reportedly led to a 20% increase in the final radiochemical yield compared to a single cartridge method researchgate.net.

Data Tables

Table 1: Reported Radiochemical Yields and Synthesis Times for [11C]Methionine

| Method/Precursor | Radiochemical Yield (RCY) | Total Synthesis Time | Key Notes | Source |

| [11C]MeI + L- or D-homocysteine/thiolactone | 40%-90% | 12-15 min (from CO2) | Includes purification. Achieves high optical purity (>99%). | snmjournals.orgnih.gov |

| [11C]MeI + L-cysteine thiolactone (bubbling method) | >99% | ~5 min reaction | Enantiomeric purity reported as 91.6 ± 0.4%. Complies with European Pharmacopoeia monograph. Total time not explicitly stated but efficient. | infona.plresearchgate.net |

| [11C]MeI + L-homocysteine (in-loop) | 38.4±4.1% (EOS) | 12 min | Conducted at room temperature without preparative HPLC. Radiochemical purity of 99.9±0.05%. | researchgate.net |

| [11C]MeI + L-homocysteine thiolactone (on-column) | >60% | 11-13 min | Demonstrates excellent potential for synthesis. | infona.pl |

| [11C]MeI + L-homocysteine thiolactone (microfluidic) | >80% | ~20 min | Utilizes dose-on-demand technology and optimized precursor amounts. | diva-portal.orgmdpi.com |

| [11C]MeI + L-homocysteine thiolactone (double cart.) | Increased by 20% | Not specified | Yield improvement observed compared to a single cartridge method. | researchgate.net |

| [11C]MeI + D-homocysteine (in-loop, automated) | 22% ± 13% (decay corrected) | 20 min (incl. MeI) | Achieves >99% enantiomeric excess (ee). Offers superior yields and purities over conventional manual approaches. | acs.orgjove.com |

| [11C]MeI + L-homocysteine (solid supported Al2O3) | Excellent yields | Simplified prep. | Avoids HPLC purification, requiring only filtration. Specific time not detailed, but method designed for speed. | ubc.ca |

| [11C]MeI + L-homocysteine thiolactone hydrochloride | 25% | 19 min reaction | Specific method using MeMgCl/THF. Total synthesis time not explicitly stated, but reaction time is 19 min. | nih.govresearchgate.net |

Note: "EOS" denotes End-of-Synthesis. Radiochemical yields can be reported as decay-corrected (dc) or non-decay-corrected. Synthesis times are approximate and may encompass various stages of the process.

Table 2: Key Precursors and Synthesis Approaches for [11C]Methionine

| Precursor Type | Specific Precursor(s) | Methylating Agent | Reaction Medium/Method | Key Features/Notes | Source |

| Sulfur-containing amino acid derivative | L-homocysteine thiolactone hydrochloride | [11C]MeI | In-loop, Captive solvent, Solid supported (Al2O3), Microfluidic cassette, Solution (NaOH) | Widely employed, capable of high yields and excellent enantiomeric purity. | snmjournals.orgsnmjournals.orgresearchgate.netresearchgate.netubc.camdpi.com |

| Sulfur-containing amino acid derivative | L-cysteine thiolactone | [11C]MeI | Solution (NaOH, ethanol, water - bubbling method) | Efficient method yielding high radiochemical purity. | icm.edu.plinfona.plresearchgate.net |

| Sulfur-containing amino acid | L-homocysteine | [11C]MeI | Solution (NaOH, ethanol/water) | Utilized in loop methylation strategies. | nih.govresearchgate.net |

| Sulfur-containing amino acid | D-homocysteine | [11C]MeI | In-loop, Automated synthesis module | Specifically for D-[methyl-11C]methionine synthesis, achieving >99% enantiomeric excess (ee). | acs.orgjove.com |

| Other | L-homocysteine (as sodium salt of sulfide (B99878) anions) | [11C]MeI | Reaction with sodium in liquid ammonia (B1221849) (precursor preparation stage) | Employed in the preparation phase for enantiomeric purity determination. | snmjournals.org |

Compound Names Table

[11C]Methionine

[11C]methyl iodide ([11C]MeI)

[11C]CO2

[11C]methane ([11C]CH4)

[11C]methyl triflate ([11C]CH3OTf)

L-homocysteine thiolactone hydrochloride

L-cysteine thiolactone

L-homocysteine

D-[methyl-11C]methionine

L-[methyl-11C]methionine

L-S-methyl-[11C]methionine

D-homocysteine

L-homocysteine (as sodium salt of sulfide anions)

Molecular and Cellular Mechanisms of 11c Methionine Transport and Metabolism in Research Models

Transmembrane Transport Systems Governing [11C]Methionine Uptake

The entry of [¹¹C]Methionine into cells is not a passive process but is mediated by specific amino acid transporter proteins embedded in the cell membrane. The expression and activity of these transporters are often elevated in cancer cells to meet the high demand for essential amino acids required for rapid growth and proliferation. kanazawa-u.ac.jpnih.gov The primary systems responsible for methionine uptake are the sodium-independent system L and various sodium-dependent systems.

The L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene, is a major transporter for [¹¹C]Methionine. nih.gov It is a sodium-independent exchanger, meaning it transports large neutral amino acids, such as methionine, leucine, and histidine, into the cell in exchange for an intracellular substrate, often glutamine. medrxiv.org

LAT1 plays a predominant role in malignancy, with its expression being significantly upregulated in a wide array of human cancers, including glioblastoma, breast, prostate, and lung cancer. nih.govnih.govyoutube.com This upregulation is linked to the increased metabolic needs of tumor cells for essential amino acids to fuel protein synthesis and cell growth. nih.gov Research has shown a direct correlation between the level of LAT1 expression and the uptake of methionine-based radiotracers in tumors. nih.gov The functional significance of LAT1 in cancer is underscored by findings that its inhibition can suppress tumor cell growth. nih.gov Furthermore, the expression of LAT1 has been associated with patient prognosis in several cancers, with higher levels often correlating with more aggressive tumors and poorer outcomes. medrxiv.orgnih.gov

Table 1: Characteristics of LAT1-Mediated [¹¹C]Methionine Transport

| Feature | Description | Research Findings |

|---|---|---|

| Transport Mechanism | Sodium-independent amino acid exchange. | Facilitates the uptake of large neutral amino acids by exchanging them for intracellular substrates like glutamine. medrxiv.org |

| Substrate Specificity | High affinity for large neutral amino acids. | Transports essential amino acids including methionine, leucine, and histidine. medrxiv.org |

| Role in Cancer | Upregulated in numerous cancer types. | Elevated LAT1 expression supports the high metabolic demand of tumor cells for protein synthesis and proliferation. nih.govnih.govyoutube.com |

| Prognostic Value | Expression level correlates with patient prognosis. | Higher LAT1 expression is often linked to adverse prognoses in cancers such as prostate, gastric, and pancreatic cancer. nih.gov |

In addition to the sodium-independent LAT1, the uptake of methionine is also facilitated by sodium-dependent transport systems. These transporters utilize the sodium gradient across the cell membrane to drive the influx of amino acids. Key among these are System B⁰ transporters, such as B⁰AT1 (SLC6A19). nih.gov

Table 2: Overview of Methionine Amino Acid Transport Systems

| Transport System | Sodium Dependence | Key Transporter(s) | Primary Location/Function | Reference |

|---|---|---|---|---|

| System L | Independent | LAT1 (SLC7A5) | Basolateral and apical membranes; crucial in cancer cells for large neutral amino acid uptake. | nih.govnih.gov |

| System B⁰ | Dependent | B⁰AT1 (SLC6A19) | Apical membrane of intestinal and kidney epithelial cells for neutral amino acid absorption. | nih.gov |

| System ASC | Dependent | ASCT2 (SLC1A5) | Transport of small neutral amino acids; implicated in D-methionine transport in some tumor cells. | kanazawa-u.ac.jp |

Intracellular Metabolic Fate and Incorporation Pathways

Once transported into the cell, [¹¹C]Methionine is not metabolically inert. The ¹¹C label, attached to the methyl group, is tracked as the methionine molecule enters several critical metabolic pathways. The distribution of the radiotracer is therefore influenced by the rates of these intracellular processes, primarily protein synthesis, transmethylation reactions, and polyamine synthesis. researchgate.net

A primary fate of intracellular methionine is its incorporation into new proteins. As an essential amino acid, methionine plays a unique role in initiating protein synthesis, where it is the first amino acid incorporated during the translation of mRNA. creative-proteomics.com The accelerated and uncontrolled growth of cancer cells necessitates an elevated rate of protein synthesis to produce the structural proteins, enzymes, and signaling molecules required for proliferation. researchgate.net

The uptake of [¹¹C]Methionine often reflects this increased protein synthesis rate. nih.gov Studies have demonstrated the incorporation of the ¹¹C label into the protein-bound fraction of cells in both normal and neoplastic tissues. nih.gov This makes [¹¹C]Methionine a valuable tool for imaging protein synthesis activity in vivo. However, it is important to note that the tracer's signal is not exclusively from protein synthesis, as it also participates in other metabolic pathways. researchgate.netnih.gov

Beyond its role in building proteins, methionine is a central player in cellular methylation reactions via the S-adenosylmethionine (SAM) cycle. creative-proteomics.com Intracellular methionine is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT). nih.govyoutube.com SAM is the universal methyl group donor, providing the methyl group for the methylation of a vast array of molecules, including DNA, RNA, histones, and proteins. nih.govyoutube.com These methylation events are critical for epigenetic regulation, signal transduction, and metabolism. nih.gov

When [¹¹C]Methionine is used, the ¹¹C-labeled methyl group is transferred from SAM to various substrates. The resulting molecule, S-adenosylhomocysteine (SAH), is then hydrolyzed to homocysteine, which can be remethylated to form methionine again, completing the cycle. youtube.comyoutube.com The involvement of [¹¹C]Methionine in this active metabolic cycle contributes significantly to its retention in metabolically active cells, including tumor cells. researchgate.netnih.gov

Methionine metabolism is also directly linked to the synthesis of polyamines, such as spermidine (B129725) and spermine. nih.gov These small, positively charged molecules are essential for cell growth, proliferation, and differentiation. nih.gov The synthesis of polyamines requires a derivative of S-adenosylmethionine (SAM). SAM is first decarboxylated to form decarboxylated SAM (dcSAM), which then donates its aminopropyl group in reactions that convert putrescine to spermidine and spermidine to spermine. nih.gov

The production of polyamines generates 5'-methylthioadenosine (MTA) as a by-product, which can be recycled back to methionine in what is known as the methionine salvage pathway. oup.comresearchgate.net The diversion of methionine into the polyamine synthesis pathway is another metabolic route that contributes to the retention of the ¹¹C label from [¹¹C]Methionine within cells, particularly those with high proliferative rates like cancer cells. researchgate.netnih.gov

Incorporation into Lipids, RNA, and DNA in Cellular Models

Once transported into a cell, L-[methyl-11C]methionine ([11C]MET) participates in several key metabolic pathways. The radiolabeled methyl group is not only used for protein synthesis but is also incorporated into other essential macromolecules such as lipids, RNA, and DNA. nih.gov The primary mechanism for this distribution is the conversion of methionine into S-adenosylmethionine (SAM). wikipedia.orgamsbio.com SAM is a universal methyl donor, playing a crucial role in numerous cellular transmethylation reactions. amsbio.comresearchgate.net

In this process, catalyzed by the enzyme methionine adenosyltransferase (MAT), the methyl group from [11C]MET is transferred to form [11C]SAM. nih.gov This radiolabeled SAM then serves as the cofactor for methyltransferase enzymes, which attach the 11C-methyl group to various substrates. nih.gov This includes the methylation of cytosine bases in DNA and modifications to histones, which are fundamental epigenetic mechanisms that regulate gene expression. wikipedia.orgnih.govmdpi.com Similarly, the methyl group can be transferred to RNA molecules and used in the synthesis of phospholipids, which are key components of cell membranes. amsbio.comresearchgate.netmdpi.com

Research using radiolabeled methionine in cellular models has quantified its distribution. In a study with HTB-14 human astrocytoma cells using tritium-labeled methionine ([3H]MET), the tracer was incorporated into multiple cellular fractions over a four-hour period. nih.gov The majority was found in proteins, but significant amounts were also detected in DNA, RNA, and lipids, with a portion remaining in the free intracellular pool. nih.gov

Interactive Data Table: Distribution of [3H]Methionine in HTB-14 Astrocytoma Cells after 4 Hours Users can sort the table by clicking on the headers.

| Macromolecule | Percentage of Incorporation |

|---|---|

| Proteins | 44.0% |

| DNA | 11.0% |

| RNA | 5.8% |

| Lipid | 2.6% |

| Free Intracellular Pool | ~35.0% |

Data sourced from a study on HTB-14 human astrocytoma cells. nih.gov

Factors Influencing Tracer Accumulation in Pathological Processes

Overexpression of Amino Acid Transporters in Disease States

The accumulation of [11C]Methionine in pathological tissues, particularly tumors, is strongly linked to the upregulation of specific amino acid transport systems. researchgate.net Tumor cells exhibit an increased demand for amino acids to support rapid growth and protein synthesis. nih.gov This demand is met by overexpressing transporter proteins on the cell membrane. The primary route for methionine uptake into tumor cells is the L-type amino acid transporter 1 (LAT1). mdpi.comnih.gov

LAT1 is a sodium-independent transporter for large neutral amino acids, and its expression is significantly elevated in various cancers, including gliomas. mdpi.comnih.gov Studies have demonstrated a direct correlation between the level of LAT1 expression and the intensity of [11C]Methionine uptake measured by PET scans. nih.govresearchgate.net Research on human gliomas found that the expression of LAT1 was substantially higher in high-grade gliomas compared to low-grade gliomas, and the grade of LAT1 immunostaining increased with the tumor grade. mdpi.comresearchgate.net This overexpression of LAT1 is a key factor that distinguishes tumor tissue from normal brain tissue, where methionine uptake is comparatively low. mdpi.com In addition to the LAT1 system, the sodium-dependent system B0 has also been identified as contributing to [11C]Methionine transport into glioma cells. nih.gov

Interactive Data Table: Correlation of LAT1 Expression with [11C]Methionine PET in Gliomas Users can sort the table by clicking on the headers.

| Finding | Study Detail | Significance |

|---|---|---|

| LAT1 and Tumor Grade | Expression of LAT1 is higher in high-grade gliomas than in low-grade gliomas. mdpi.comresearchgate.net | Indicates LAT1 is a marker of malignancy. |

| LAT1 and Tracer Uptake | A significant positive correlation exists between LAT1 expression and the maximum standardized uptake value (SUVmax) of [11C]Methionine. mdpi.comresearchgate.net | Confirms LAT1 as the primary transporter for the tracer. |

| LAT1 and Cell Location | LAT1 is primarily expressed in the tumor cytoplasm and vascular endothelium. mdpi.comnih.gov | Suggests a dual role in transport from blood and into tumor cells. |

Findings are based on immunohistochemical analysis of glioma tissue samples compared with PET scan data. mdpi.comresearchgate.net

Relationship with Cellular Proliferation Activity

The uptake of [11C]Methionine is closely related to the proliferative activity of cells. amsbio.com As an essential amino acid required for protein synthesis and cellular growth, its transport and metabolism are elevated in rapidly dividing cells. amsbio.comoup.com This relationship makes [11C]Methionine PET a valuable tool for assessing tumor viability and aggressiveness. wikipedia.orgresearchgate.net

Numerous studies have established a significant correlation between [11C]Methionine uptake, measured as the tumor-to-normal tissue ratio (T/N ratio) or SUV, and the Ki-67 labeling index (LI). wikipedia.orgnih.gov The Ki-67 antigen is a well-established marker of cellular proliferation. nih.govresearchgate.net In gliomas, for instance, a strong positive correlation has been found between the [11C]Methionine T/N ratio and the Mib-1 LI (a monoclonal antibody to Ki-67) in diffuse astrocytomas. wikipedia.orgresearchgate.net This suggests that tumors with higher tracer accumulation are more proliferative and potentially more aggressive. wikipedia.orgresearchgate.net This correlation allows for non-invasive estimation of a tumor's biological activity, which can be crucial for prognosis and treatment planning. wikipedia.orgoup.com

Interactive Data Table: Correlation between [11C]Methionine Uptake and Proliferation (Mib-1 LI) in Grade II Gliomas Users can sort the table by clicking on the headers.

| Glioma Subtype | Correlation (r-value) | P-value | Finding |

|---|---|---|---|

| Diffuse Astrocytoma (DA) | 0.63 | < .005 | Significant positive correlation. wikipedia.orgresearchgate.net |

| Oligodendroglioma (OD) | No significant correlation | - | Uptake may be influenced more by other factors like vascularity. wikipedia.org |

| Oligoastrocytoma (OA) | No significant correlation | - | Uptake mechanism appears different from DAs. wikipedia.org |

Data from a study of 49 patients with newly diagnosed grade II gliomas. wikipedia.orgresearchgate.net

Influence of Blood-Brain Barrier Integrity on Tracer Distribution

A key advantage of [11C]Methionine as a neuro-oncology tracer is its ability to cross the blood-brain barrier (BBB). mdpi.com In the normal brain, this transport is facilitated by the carrier-mediated systems for large neutral amino acids, such as LAT1, which are present on the endothelial cells of brain capillaries. wikipedia.orgpnas.org This allows the tracer to enter the brain parenchyma even when the BBB is intact, a feature that distinguishes it from contrast agents used in MRI and from the PET tracer [18F]FDG, which has high physiological uptake in the normal brain. nih.goviaea.org

In pathological conditions such as high-grade gliomas, the BBB is often disrupted. wikipedia.org This breakdown of the barrier allows for an additional mechanism of tracer accumulation: passive diffusion from the blood into the tumor's interstitial space. wikipedia.orgresearchgate.net Therefore, in malignant brain tumors, the total uptake of [11C]Methionine is a composite of both active, carrier-mediated transport and passive diffusion due to a compromised BBB. wikipedia.orgresearchgate.net This dual mechanism contributes to the high tumor-to-background contrast seen in PET images of high-grade brain tumors. researchgate.net Conversely, the increased uptake in low-grade gliomas is observed despite the absence of significant BBB damage, highlighting the primary role of activated amino acid transport systems in these tumors. wikipedia.orgiaea.org

Impact of Tumor Vascularization on [11C]Methionine Accumulation

Tumor vascularization, or angiogenesis, plays a significant role in the accumulation of [11C]Methionine. researchgate.net The growth of new blood vessels is essential to supply nutrients, including amino acids, to proliferating tumor cells. rupahealth.com Research has demonstrated a strong correlation between [11C]Methionine uptake and microvessel density or attenuation, indicating a link between amino acid uptake and angiogenesis. oup.comrupahealth.com

The increased tracer accumulation in highly vascularized tumors is thought to result from two combined factors. First, a greater number of microvessels increases the surface area available for tracer delivery to the tumor. nih.gov Second, the endothelial cells of these tumor-associated microvessels often show higher expression of the LAT1 transporter. mdpi.comnih.gov A study on human gliomas found a significant correlation between the grade of LAT1 immunostaining in the tumor vascular endothelium and the microvessel count. mdpi.comnih.gov This suggests that the transport of [11C]Methionine is enhanced by both an increased number of blood vessels and a higher density of the specific transporters on those vessels, facilitating the movement of the tracer from the blood into the tumor tissue. mdpi.comnih.gov This factor can also explain differences in tracer uptake between tumor types; for example, oligodendrogliomas, which tend to have high microvessel counts, often show higher [11C]Methionine uptake than diffuse astrocytomas. wikipedia.org

The Methionine Addiction Phenomenon (Hoffman Effect) in Cancer Research

The high avidity of tumors for [11C]Methionine is explained by a fundamental metabolic reprogramming known as methionine addiction, or the Hoffman effect. nih.gov This phenomenon describes the observation that while normal cells can proliferate when methionine is replaced by its immediate metabolic precursor, homocysteine, most cancer cells cannot and require an external source of methionine to survive and grow. nih.gov

This dependency exists even though cancer cells are capable of synthesizing methionine from homocysteine. nih.gov The addiction is attributed to an excessive use of methionine by cancer cells for extensive transmethylation reactions. Cancer cells exhibit elevated rates of transmethylation, where the methyl group from SAM is transferred to molecules like DNA, RNA, and proteins, a process critical for regulating gene expression and other cellular functions. nih.govnih.gov This "overuse" depletes intracellular methionine pools, making the cells highly dependent on uptake from the extracellular environment.

This methionine addiction is considered a more fundamental and universal hallmark of cancer than the well-known glucose addiction (the Warburg effect). nih.gov Consequently, PET imaging with [11C]Methionine provides a direct visualization of this metabolic craving. nih.gov The intensity of the signal on a [11C]Methionine PET scan can serve as a biomarker for the extent of a tumor's methionine addiction and its malignant potential. nih.gov

Preclinical Research Applications of 11c Methionine

In Vitro Cellular and Tissue Studies

In vitro models, including cultured cell lines and tissue spheroids, are fundamental tools for investigating the cellular mechanisms of [11C]Met uptake and metabolism at a foundational level.

Studies using cultured cell lines have been instrumental in characterizing the fundamental kinetics of [11C]Met transport and retention. Research on human glioma (U-343 MGa) and human colon carcinoma (HT-29) cells cultured as multicellular spheroids has demonstrated the feasibility of using [11C]Met to study tracer accumulation. nih.govresearchgate.net In these models, the accumulation of radioactivity is measured relative to the incubation medium, providing a quantitative assessment of uptake. nih.gov Investigations have explored various factors influencing these kinetics, including incubation time, washing time, and environmental temperature. nih.gov Furthermore, in vitro studies have established a preferential uptake of the tracer into activated macrophages, suggesting a role for [11C]Met in imaging inflammatory processes. researchgate.net

The uptake mechanism is closely linked to tumor viability, relying on activated carrier-mediated transport systems for amino acids. nih.gov This increased transport is a hallmark of many cancer cells, which become dependent on an external supply of methionine for survival and proliferation, a concept known as "methionine addiction". iiarjournals.org

Beyond simple uptake, [11C]Met is used in vitro to evaluate the metabolic activity of cells and the effects of external compounds on these processes. nih.gov Because methionine is essential for protein synthesis, its uptake rate, as measured by [11C]Met, reflects the protein synthesis ratio of tissues. nih.govmdpi.com

In multicellular tumor spheroid models of human glioma and colon carcinoma, [11C]Met has been successfully applied to assess the impact of various drugs. nih.gov For instance, the effects of protein synthesis inhibitors like cycloheximide (B1669411) and other compounds such as lipoxygenase inhibitors (BW A4C, AA-861) and a PAF-antagonist (CV-6209) on methionine uptake have been evaluated, demonstrating the utility of this tracer in pharmacological studies. nih.gov These cellular systems provide a controlled environment to dissect the metabolic pathways involving methionine and to screen potential therapeutic agents that might interfere with tumor cell metabolism.

In Vivo Animal Model Investigations

Animal models are crucial for translating in vitro findings into a more complex biological system, offering insights into tumor growth, therapeutic response, and systemic biodistribution of the tracer.

A significant application of [11C]Met in animal models is the non-invasive assessment of tumor proliferation. There is a well-established positive correlation between [11C]Met uptake and the proliferative activity of tumors. nih.govmdpi.com In studies of gliomas, for example, the uptake of [11C]Met has been shown to correlate with the Mib-1 labeling index (LI), a marker for cellular proliferation. nih.gov

Research on grade II gliomas has further detailed this relationship, comparing tracer uptake among different subtypes. The tumor-to-normal brain uptake ratio (T/N ratio) was found to differ significantly across histological types. These findings suggest that the intensity of [11C]Met uptake in xenograft models can serve as an indicator of a tumor's biological aggressiveness and its potential for malignant transformation. nih.gov

| Glioma Subtype | Number of Patients (n) | Mean T/N Ratio ± SD |

|---|---|---|

| Diffuse Astrocytomas (DAs) | 21 | 2.11 ± 0.87 |

| Oligodendrogliomas (ODs) | 12 | 3.75 ± 1.43 |

| Oligoastrocytomas (OAs) | 16 | 2.76 ± 1.27 |

[11C]Met PET imaging is a valuable tool for monitoring the metabolic response of tumors to various therapies in preclinical models. A reduction in tracer uptake can indicate successful treatment, often before anatomical changes are visible on other imaging modalities like MRI or CT. ketteringhealth.org

Studies in animal models and observations from clinical research that inform preclinical strategies have shown that [11C]Met uptake diminishes following effective treatment. For instance, in a case of neuro-Sweet disease, increased [11C]Met accumulation in affected brain tissues disappeared following steroid therapy. nih.govresearchgate.net Similarly, in pediatric low-grade gliomas, a significant reduction in the tumor-to-brain uptake ratio was observed after therapy. oup.com In lymphoma models, [11C]Met uptake is typically high in lesions before treatment and can be used to assess response. mdpi.com This application is also relevant for evaluating the effects of radiotherapy, where it can help differentiate between residual or recurrent tumors and radiation-induced necrosis. acs.org

Understanding the physiological distribution of [11C]Met in healthy animal models is essential for accurately interpreting pathological uptake. Biodistribution studies in intact rats have revealed distinct patterns of tracer accumulation. nih.gov

High uptake is consistently observed in organs with high rates of protein synthesis and metabolism. nih.govsnmjournals.org The highest concentrations are typically found in the pancreas, liver, and spleen. nih.govnih.govsnmjournals.org Moderate uptake is seen in the colon, salivary glands, and bone marrow. nih.govnih.govsnmjournals.org In contrast, there is very low physiological uptake in the brain, heart, lungs, and muscle tissue. nih.govnih.govsnmjournals.org This low background activity in the brain is a key advantage, facilitating the clear visualization of brain tumors. nih.govresearchgate.net The tracer is also taken up by the kidneys, with radioactivity eventually appearing in the bladder. nih.gov This detailed mapping of normal biodistribution provides a crucial baseline for identifying and quantifying abnormal tracer accumulation in disease states.

| Organ | Uptake Relative to Arbitrary Tissue Background |

|---|---|

| Liver | 8.62 ± 0.95 |

| Spleen | 5.62 ± 0.81 |

| Cecum/Colon | 3.56 ± 0.14 |

| Brain | ~1.00 |

| Heart | ~1.00 |

Research into Inflammatory Conditions and Myocardial Inflammation Models

The application of [¹¹C]Methionine Positron Emission Tomography (PET) in preclinical research has been pivotal in studying inflammatory processes, particularly in the context of myocardial inflammation. Animal models, primarily rats and mice, have been instrumental in elucidating the potential of this tracer to non-invasively detect and monitor cardiac inflammation.

In a key study utilizing a rat model of experimental autoimmune myocarditis (EAM), researchers demonstrated the feasibility of using radiolabeled methionine to assess myocardial inflammatory activity. snmjournals.orgnih.govsnmjournals.org Histological analysis of myosin-immunized rats revealed multiple focal cardiac inflammatory lesions, which were absent in control animals. snmjournals.orgnih.gov Autoradiography showed a high-density accumulation of ¹⁴C-methionine specifically within these inflammatory areas, which was not observed in the hearts of the control group. snmjournals.org Furthermore, the uptake of ¹⁴C-methionine in the inflamed myocardial tissue was significantly higher than in non-inflamed remote tissue. snmjournals.orgnih.gov In vivo PET imaging studies confirmed these findings, showing that the regional uptake of [¹¹C]Methionine was significantly higher in EAM rats compared to control animals. snmjournals.orgnih.govsnmjournals.org A strong positive correlation was established between the uptake of [¹¹C]Methionine and [¹⁸F]FDG, another common tracer for inflammation. snmjournals.orgnih.gov The focal uptake of the tracer also corresponded well with the infiltration of macrophages, as identified by CD68 immunohistochemical staining. snmjournals.org

Subsequent research in mouse models of myocardial infarction (MI) further explored [¹¹C]Methionine's role in imaging post-ischemic inflammation. thno.org These studies hypothesized that the tracer accumulates in activated macrophages. In vitro assays confirmed this, showing a significantly higher uptake of [¹¹C]Methionine in pro-inflammatory M1 macrophages compared to anti-inflammatory M2 subtypes. thno.org Following coronary artery ligation in mice, PET imaging detected increased [¹¹C]Methionine accumulation in the infarcted area as early as three days post-MI, which declined by day seven. thno.org This uptake was associated with macrophage infiltration in the damaged heart tissue. thno.org

Interestingly, research has also connected cardiac inflammation with processes in the central nervous system. In a mouse model of acute MI, increased cardiac uptake of [¹¹C]Methionine was paralleled by increased tracer uptake in the brain, particularly in the hippocampus. nih.gov This finding suggests a heart-brain inflammatory network. Treatment with an anti-integrin antibody, which interferes with leukocyte extravasation, led to a significant decrease in [¹¹C]Methionine uptake in both the heart and the brain, supporting the role of inflammatory cell trafficking in this phenomenon. nih.gov

| Animal Model | Condition | Key Finding | Quantitative Result | Reference |

|---|---|---|---|---|

| Lewis Rat | Experimental Autoimmune Myocarditis (EAM) | Increased focal accumulation of radiolabeled methionine in inflammatory lesions. | Regional [¹¹C]Met uptake (%ID/cc): 0.64 ± 0.09 (EAM) vs. 0.28 ± 0.02 (Control). | snmjournals.orgnih.gov |

| Lewis Rat | Experimental Autoimmune Myocarditis (EAM) | Strong positive correlation between [¹¹C]Methionine and [¹⁸F]FDG uptake in vivo. | Correlation coefficient (r) = 0.82. | snmjournals.org |

| C57Bl/6 Mouse | Myocardial Infarction (MI) | Increased [¹¹C]Methionine uptake in the infarct territory, peaking at day 3 post-MI. | Uptake (%ID/g) at Day 3: 5.9 ± 0.9 (Infarct) vs. 2.6 ± 0.5 (Healthy). | thno.org |

| Mouse | Myocardial Infarction (MI) | [¹¹C]Methionine uptake in the brain (hippocampus) is linked to cardiac inflammation. | Anti-integrin treatment significantly reduced tracer uptake in both heart and brain. | nih.gov |

Differentiation of Neoplastic from Inflammatory Lesions in Disease Models

A significant challenge in oncologic imaging is distinguishing malignant tumors from inflammatory lesions, as both can exhibit increased metabolic activity. Preclinical studies using [¹¹C]Methionine have demonstrated its potential to overcome this diagnostic hurdle, particularly in comparison to the more commonly used tracer, [¹⁸F]FDG. nih.gov

In an experimental rat model bearing both Mycobacterium bovis bacillus Calmette-Guérin (BCG)-induced granulomas (a form of inflammatory lesion) and KDH-8 hepatomas, researchers compared the uptake of different tracers. nih.gov The study found that the granulomas showed high [¹⁸F]FDG uptake, which was comparable to that in the hepatomas, making differentiation difficult with this tracer. nih.gov In stark contrast, the uptake of ¹⁴C-methionine in the granulomas was significantly lower than in the hepatomas. nih.gov This suggests that methionine-based tracers have a superior ability to differentiate malignant tumors from granulomatous lesions. nih.gov The study also investigated another tracer, [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine), which measures cell proliferation, and found its uptake was also comparable between the granuloma and the hepatoma, rendering it unable to make the distinction. nih.gov For turpentine (B1165885) oil-induced inflammation, the uptake of all three tracers was markedly lower than in the tumor. nih.gov

Further research using dynamic PET imaging in a rat model with both C6 gliomas and Rhodococcus aurantiacus-induced granulomas provided additional insights. nih.gov While static imaging with [¹¹C]Methionine showed a significantly lower mean standardized uptake value (SUV) in the granuloma compared to the tumor, the values could still overlap, making definitive differentiation challenging in some cases. nih.gov However, the dynamic uptake patterns of [¹¹C]Methionine were markedly different between the two lesion types. nih.gov The tracer uptake in the granuloma displayed a slow exponential clearance after an initial peak, whereas the uptake in the tumor gradually increased over time. nih.gov This difference in the kinetic profile was statistically significant and allowed for a clear distinction between the inflammatory and neoplastic tissues, a feat not achievable with dynamic [¹⁸F]FDG PET, where uptake patterns were similar for both lesions. nih.gov These findings underscore the added value of dynamic [¹¹C]Methionine PET for this differential diagnosis. nih.gov

| Model | Neoplastic Lesion | Inflammatory Lesion | Tracer | Finding | Reference |

|---|---|---|---|---|---|

| Hepatoma & Granuloma | KDH-8 Hepatoma | BCG-induced Granuloma | [¹⁸F]FDG | High uptake in both; no significant difference. | nih.gov |

| Hepatoma & Granuloma | KDH-8 Hepatoma | BCG-induced Granuloma | ¹⁴C-Methionine | Uptake significantly lower in granuloma than in hepatoma (1.31 vs 2.47). | nih.gov |

| Hepatoma & Granuloma | KDH-8 Hepatoma | BCG-induced Granuloma | [¹⁸F]FLT | High uptake in both; no significant difference. | nih.gov |

| Glioma & Granuloma | C6 Glioma | R. aurantiacus-induced Granuloma | [¹¹C]Methionine (Static) | Mean SUV lower in granuloma, but with overlap (1.48 vs 1.72). | nih.gov |

| Glioma & Granuloma | C6 Glioma | R. aurantiacus-induced Granuloma | [¹¹C]Methionine (Dynamic) | Distinct time-activity curves: gradual increase in tumor vs. washout in granuloma. | nih.gov |

Nutritional Metabolic Tracing Studies in Experimental Animals

Methionine is a nutritionally indispensable sulfur-containing amino acid, crucial for protein synthesis and as a primary methyl donor. nih.govresearchgate.net Much of our understanding of its complex metabolism comes from experiments in animal models. nih.gov The use of radiolabeled methionine, particularly [¹¹C]Methionine, in PET studies has enabled non-invasive, dynamic tracing of its metabolic fate in vivo, providing valuable data on nutritional responses. plos.orgplos.org

A primary application of [¹¹C]Methionine in this area is the assessment of skeletal muscle protein synthesis (MPS). plos.orgplos.org This method is seen as a minimally invasive alternative to the traditional muscle biopsy technique. plos.orgplos.org Preclinical experiments in animals have been foundational in developing this application. plos.orgplos.org Studies in rats have used L-[methyl-¹¹C]methionine to measure MPS, establishing the technique's validity. plos.org

Other preclinical studies have focused on the metabolic pathways of methionine in different organs. Research in mice using various ¹⁴C-labeled L-methionines investigated its accumulation and metabolism in the pancreas. researchgate.net This work showed that for [S-methyl-¹⁴C]-L-methionine, the label's retention in the pancreas was due to both protein incorporation and methyl-transformation reactions. researchgate.net This indicates that [S-methyl-¹¹C]-L-methionine traces more than just protein synthesis and its signal reflects multiple metabolic events. The study concluded that for specifically tracing protein synthesis, a tracer like [1-¹¹C]-L-methionine would be more suitable. researchgate.net These animal studies are crucial for correctly interpreting PET signals and understanding the nutritional and metabolic roles of methionine. nih.govresearchgate.net

| Study Focus | Model/Subject | Method | Key Finding | Reference |

|---|---|---|---|---|

| Skeletal Muscle Protein Synthesis (MPS) | Rats, Dogs, Humans | L-[methyl-¹¹C]methionine PET | Established the use of [¹¹C]Met PET as a method to assess MPS in resting muscle. | plos.org |

| Response to Nutrition | Healthy Young Men | Dynamic [¹¹C]Met PET/CT | PET imaging detected site-specific differences in MPS (Ki) between quadriceps and hamstrings after protein intake. | plos.orgplos.org |

| Pancreatic Metabolism | Mice | Biodistribution of ¹⁴C-labeled methionines | [S-methyl-¹⁴C]-L-methionine retention reflects both protein synthesis and trans-methylation. | researchgate.net |

| Pancreatic Metabolism | Mice | Biodistribution of ¹⁴C-labeled methionines | Suggests [1-¹¹C]-L-methionine is more suitable than [S-methyl-¹¹C]-L-methionine for specifically marking protein synthesis. | researchgate.net |

Comparative Research Methodologies Involving 11c Methionine

Head-to-Head Comparisons with Other Amino Acid Radiotracers in Research Settings

Amino acid PET tracers, including [11C]Methionine, O-2-[18F]Fluoroethyl-L-Tyrosine ([18F]FET), and 3′-Deoxy-3′-[18F]Fluorothymidine ([18F]FLT), are often evaluated for their ability to delineate tumor boundaries, assess malignancy grade, and differentiate between tumor recurrence and treatment-induced changes. These tracers typically exhibit higher tumor-to-background ratios compared to glucose-based tracers due to their lower uptake in normal brain tissue.

L-[methyl-11C]Methionine versus O-2-[18F]Fluoroethyl-L-Tyrosine ([18F]FET) in Glioma Models

Both [11C]Methionine and [18F]FET are amino acid tracers that target amino acid transporters, such as LAT1, which are often overexpressed in gliomas. Studies have consistently shown a strong linear correlation between the standardized uptake values (SUVs) of [11C]Methionine and [18F]FET in both normal brain tissue and lesions nih.gov. Research indicates that both tracers provide comparable diagnostic information regarding gliomas and brain metastases, with high sensitivity and specificity in delineating tumor extent and differentiating viable tumor from benign changes nih.govnih.gov.

[11C]Methionine has been noted for its ability to provide clearer delineation of gross tumor volume in low-grade gliomas compared to magnetic resonance imaging (MRI) or [18F]FDG PET, and it correlates well with histopathology and tumor cell proliferation markers oup.com. [18F]FET, with its longer half-life (109.8 minutes) compared to [11C]Methionine (20 minutes), offers greater logistical flexibility, allowing its use in centers without an on-site cyclotron nih.govmdpi.com. While [18F]FET has demonstrated effectiveness in differentiating high-grade glioma progression from pseudoprogression mdpi.com, comparative studies suggest that [18F]FET may exhibit higher SUVs and tumor-to-background ratios (TBRs) for mean SUV compared to [18F]DOPA, another amino acid tracer nih.gov. However, in terms of tumor delineation, both tracers perform comparably well nih.gov. Studies comparing [11C]Methionine and [18F]FET have reported similar image contrast, with lesion-to-gray matter ratios around 2.36 ± 1.01 for [11C]Methionine and 2.33 ± 0.77 for [18F]FET, and both tracers achieved 91% sensitivity and 100% specificity in differentiating viable tumor from benign changes nih.gov.

Table 5.1.1: Comparison of [11C]Methionine and [18F]FET in Glioma Models

| Feature | L-[methyl-11C]Methionine ([11C]Methionine) | O-2-[18F]Fluoroethyl-L-Tyrosine ([18F]FET) | Reference(s) |

| Mechanism of Uptake | Amino acid transport, protein synthesis | Amino acid transport (LAT1) | nih.govmdpi.commdpi.com |

| Half-life | 20 minutes | 109.8 minutes | nih.govmdpi.com |

| Tumor Delineation | Good, especially in low-grade gliomas | Good, comparable to [11C]Methionine | nih.govnih.govoup.com |

| Sensitivity for Tumor vs. Benign Changes | 91% | 91% | nih.gov |

| Specificity for Tumor vs. Benign Changes | 100% | 100% | nih.gov |

| Lesion-to-Gray Matter Ratio | 2.36 ± 1.01 | 2.33 ± 0.77 | nih.gov |

| Logistical Advantage | Requires on-site cyclotron | More flexible, widely available | nih.govmdpi.com |

L-[methyl-11C]Methionine versus 3′-Deoxy-3′-[18F]Fluorothymidine ([18F]FLT) in Tumor/Granuloma Differentiation

The differentiation between malignant tumors and inflammatory processes, particularly granulomas, is a significant challenge in PET imaging, as [18F]FDG often shows uptake in both. [11C]Methionine and [18F]FLT have been investigated as potential alternatives. Experimental studies using rat models have demonstrated that [11C]Methionine uptake is significantly lower in granulomas compared to tumors nih.govsnmjournals.orgsnmjournals.orgpsu.edu. In contrast, both [18F]FDG and [3H]FLT (used as a proxy for [18F]FLT) showed comparable uptake in granulomas and tumors, failing to differentiate between them nih.govsnmjournals.orgsnmjournals.orgpsu.edu.

These findings suggest that [11C]Methionine has a potential role in accurately distinguishing malignant tumors from benign lesions, especially granulomatous ones, providing a biological basis for its clinical utility nih.govsnmjournals.org. While [18F]FLT is associated with cellular proliferation, its uptake in granulomatous lesions was found to be comparable to that in tumors, indicating it is not as effective as [11C]Methionine for this specific differentiation task snmjournals.org. Clinical studies also suggest that [18F]FLT is useful for assessing tumor grade and cellular proliferation but is less effective in differentiating tumors from non-tumorous lesions ajnr.org.

Table 5.1.2: [11C]Methionine vs. [18F]FLT in Tumor/Granuloma Differentiation (Experimental Models)

| Tracer | Uptake in Tumor (Relative) | Uptake in Granuloma (Relative) | Differentiation Capability (Tumor vs. Granuloma) | Reference(s) |

| L-[methyl-11C]Methionine | High | Significantly Lower | Yes | nih.govsnmjournals.orgsnmjournals.orgpsu.edu |

| 3′-Deoxy-3′-[18F]Fluorothymidine ([18F]FLT) | High | Comparable to Tumor | No | nih.govsnmjournals.orgsnmjournals.orgpsu.edu |

Comparative Analysis with [18F]Fluorodeoxyglucose ([18F]FDG) in Research Models

The comparison between [11C]Methionine and [18F]FDG is fundamental in understanding their respective roles in oncology. [18F]FDG targets glucose metabolism, a hallmark of many cancers, but its high uptake in normal brain tissue and inflammatory processes limits its specificity. [11C]Methionine, reflecting amino acid transport and protein synthesis, often provides better tumor contrast and specificity.

Differential Mechanisms of Uptake and Biological Information

The primary difference in uptake mechanisms lies in the biological pathways targeted. [18F]FDG is a glucose analog that enters cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase, reflecting cellular glucose metabolism ajnr.orgmdpi.comresearchgate.net. Many cancers exhibit the "Warburg effect," characterized by increased glucose uptake and glycolysis iiarjournals.org. However, this elevated glucose metabolism is also observed in inflammatory cells and certain normal tissues, leading to potential false positives mdpi.complos.orgsnmjournals.org.

In contrast, [11C]Methionine uptake is mediated by amino acid transporters, particularly the large amino acid transporter 1 (LAT1), and reflects increased amino acid transport and protein synthesis, essential for cell growth and replication mdpi.comajnr.orgiiarjournals.orgresearchgate.net. Cancers often exhibit "methionine addiction," a phenomenon where they rely heavily on methionine for transmethylation reactions and protein synthesis mdpi.comiiarjournals.org. Crucially, [11C]Methionine generally shows lower uptake in inflammatory cells and processes compared to [18F]FDG mdpi.comnih.govresearchgate.net. This differential uptake allows [11C]Methionine to distinguish between malignant tumors and inflammatory lesions, a capability that [18F]FDG often lacks mdpi.comnih.gov. Furthermore, [11C]Methionine can delineate tumors regardless of their malignancy grade, whereas [18F]FDG might show increased uptake only in higher-grade tumors or fail to delineate the full extent of the tumor highwire.org.

Contrast Ratios in Normal and Pathological Tissues

The difference in uptake between tumor and normal tissue is often quantified using tumor-to-normal (T/N) ratios or contrast ratios. Studies have consistently shown that [11C]Methionine generally achieves higher T/N ratios in brain tumors compared to [18F]FDG, primarily due to its lower accumulation in normal brain parenchyma mdpi.comajnr.orgajnr.orgthno.orgajnr.org. For instance, meta-analyses indicate that [11C]Methionine PET has a higher diagnostic accuracy (AUC ≈ 0.94-0.95) for brain tumor differentiation than [18F]FDG PET (AUC ≈ 0.78-0.81) ajnr.orgajnr.orgsnmjournals.org.

In specific comparisons, mean SUVs for [11C]Methionine in normal brain tissue are significantly lower than those for [18F]FDG ajnr.orgjart.jp. For example, mean SUVs in the normal frontal cortex were reported as 1.25 ± 0.39 for [11C]Methionine versus 6.48 ± 1.51 for [18F]FDG ajnr.org. This difference translates into better contrast, enabling clearer visualization of tumors against a low-background signal mdpi.com. In studies evaluating recurrent brain tumors, [11C]Methionine demonstrated higher sensitivity and specificity compared to [18F]FDG researchgate.net.

Table 5.2.2: Comparative Uptake Metrics of [11C]Methionine and [18F]FDG

| Tracer | Typical Normal Tissue Uptake (e.g., Brain Cortex) | Tumor Uptake (Relative) | Tumor-to-Normal (T/N) Ratio (Brain Tumors) | AUC for Brain Tumor Differentiation | Reference(s) |

| [11C]Methionine | Low | High | Higher (e.g., 2.24-5.03 for gliomas) | ~0.94-0.95 | mdpi.comajnr.orgajnr.orgajnr.orgresearchgate.net |

| [18F]FDG | High | Variable (often high) | Lower (e.g., 0.79 for gliomas) | ~0.78-0.81 | mdpi.comajnr.orgajnr.orgajnr.orgresearchgate.net |

Note: T/N ratios can vary based on tumor type, grade, and specific measurement methodology.

Utility in Distinguishing Malignancy from Inflammatory Processes

The ability to differentiate between malignant tumors and inflammatory lesions is a critical application where [11C]Methionine often shows superiority over [18F]FDG. As noted, [18F]FDG uptake is not specific to malignancy and is frequently observed in inflammatory and granulomatous conditions, leading to false-positive diagnoses snmjournals.orgmdpi.complos.orgnih.gov. This overlap in uptake makes it challenging to distinguish between cancer and inflammation using [18F]FDG alone plos.orgsnmjournals.org.

Conversely, [11C]Methionine's lower accumulation in inflammatory tissues and its high uptake in tumors allow for better differentiation nih.govsnmjournals.orgmdpi.comnih.govresearchgate.net. Experimental studies have shown that while [18F]FDG uptake in granulomas is comparable to tumors, [11C]Methionine uptake is significantly lower in granulomas than in tumors nih.govsnmjournals.orgsnmjournals.orgpsu.edu. This characteristic makes [11C]Methionine a valuable tool for distinguishing malignant neoplastic processes from benign inflammatory conditions, a significant advantage in clinical diagnostics snmjournals.orgnih.gov. While dynamic or dual-time point imaging with [18F]FDG has been explored to improve differentiation, [11C]Methionine's inherent biological properties offer a more direct approach to this diagnostic challenge snmjournals.orgnih.govnih.gov.

Comparative Sensitivity and Specificity in Disease Models

In the context of recurrent brain tumors, [¹¹C]Methionine PET has shown pooled sensitivity and specificity of 92% and 87%, respectively, outperforming [¹⁸F]FDG PET mdpi.com. For high-grade gliomas, its utility in detecting recurrence is also notable, with pooled sensitivity and specificity reported at 70% and 93% mdpi.com. Furthermore, [¹¹C]Methionine PET has proven effective in distinguishing brain lesions that exhibit iso- or hypometabolism on [¹⁸F]FDG PET, demonstrating an 89% sensitivity and 100% specificity in such cases researchgate.net. In pediatric low-grade gliomas (pLGG), [¹¹C]Methionine PET achieved a pooled sensitivity of 93% and specificity of 76% snmjournals.org. For differentiating between grade III and grade II non-enhancing gliomas, a maximum tumor-to-normal tissue ratio (T/Nmax) cutoff of 2.0 for [¹¹C]Methionine PET yielded a sensitivity of 83.3% and a specificity of 73.9% highwire.orgajnr.org.

Table 1: Comparative Sensitivity and Specificity of [¹¹C]Methionine PET in Disease Models

| Condition/Disease Model | Tracer | Pooled Sensitivity (%) | Pooled Specificity (%) | AUC (%) | Citation(s) |

| Brain Tumor Differentiation (General) | [¹¹C]Methionine | 91 | 86 | 94 | nih.gov |

| Brain Tumor Differentiation (General) | [¹⁸F]FDG | 70 | 78 | 81 | nih.gov |

| Recurrent Brain Tumors (vs. [¹⁸F]FDG) | [¹¹C]Methionine | 92 | 87 | - | mdpi.com |

| High-Grade Glioma Recurrence | [¹¹C]Methionine | 70 | 93 | - | mdpi.com |

| Brain Lesions (hypo/isometabolic on FDG) | [¹¹C]Methionine | 89 | 100 | - | researchgate.net |

| Pediatric Low-Grade Glioma (pLGG) | [¹¹C]Methionine | 93 | 76 | - | snmjournals.org |

| Grade III vs. Grade II Non-Enhancing Gliomas (T/Nmax cutoff 2.0) | [¹¹C]Methionine | 83.3 | 73.9 | - | highwire.orgajnr.org |

Integration and Correlation with Advanced Anatomical Imaging Techniques

The integration of [¹¹C]Methionine PET with advanced anatomical imaging techniques, such as MRI and DTI, provides a more comprehensive understanding of tumor biology and extent, crucial for precise treatment planning and accurate diagnosis.

Co-registration with Magnetic Resonance Imaging (MRI) Sequences for Enhanced Delineation

Co-registration of [¹¹C]Methionine PET and MRI data allows for the overlaying of metabolic information onto anatomical structures, significantly enhancing the delineation of tumor boundaries. [¹¹C]Methionine PET is particularly valuable for delineating the active tumor volume, including regions that may not show contrast enhancement on conventional MRI sequences mdpi.commdpi.com. This capability is especially important in low-grade gliomas, where tumor infiltration can be subtle and extend beyond areas of contrast enhancement mdpi.commdpi.com. Studies have shown that [¹¹C]Methionine PET and MRI provide complementary information regarding tumor extent, aiding in more precise surgical planning oup.com. In pediatric high-grade gliomas, [¹¹C]Methionine PET has been instrumental in delineating non-contrast enhancing tumor (NCET) regions that are at a higher risk for recurrence researchgate.net. While generally providing enhanced delineation, it is noted that occasional spatial differences can occur between MR-enhanced lesions and MET uptake lesions, with matching volumes reported around 60% in some studies, highlighting the importance of careful co-registration karger.com.

Correlation with Diffusion Tensor Imaging (DTI) for Cellular Density Prediction in Glioma Models

Diffusion Tensor Imaging (DTI) provides insights into the microstructural integrity of brain tissue, which can be correlated with cellular density and tumor infiltration. However, studies indicate that [¹¹C]Methionine PET offers a more reliable assessment of tumor cell density in gliomas compared to DTI nih.govnih.gov. Research has demonstrated a statistically significant positive correlation between tumor cell density and the tumor-to-normal tissue ratio (MET-TNR) of [¹¹C]Methionine uptake (p < 0.0001, R² = 0.43) nih.gov. Conversely, DTI metrics, such as relative apparent diffusion coefficient (rADC), showed a negative correlation with cell density (p = 0.0096, R² = 0.09), while relative fractional anisotropy (rFA) showed no significant correlation nih.gov. Further analysis confirmed that MET-TNR was the primary predictor of tumor cell density, with rADC not reaching statistical significance in multivariate models nih.gov. This suggests that the metabolic activity reflected by [¹¹C]Methionine uptake is a stronger indicator of cellular density and tumor proliferation than microstructural changes measured by DTI nih.govsnmjournals.org.

Table 2: Correlation of [¹¹C]Methionine PET and DTI with Tumor Cell Density in Gliomas

| Imaging Modality/Metric | Correlation with Tumor Cell Density | Correlation Coefficient (R²) | p-value | Citation(s) |

| [¹¹C]Methionine PET (MET-TNR) | Positive | 0.43 | < 0.0001 | nih.gov |

| DTI (rADC) | Negative | 0.09 | 0.0096 | nih.gov |

| DTI (rFA) | None | - | - | nih.gov |

| [¹¹C]Methionine PET (General) | Superb Positive | - | < 0.0001 | nih.gov |

| DTI (rADC) | Moderate Negative | - | 0.010 | nih.gov |

| DTI (rFA) | Little | - | - | nih.gov |

Table 3: [¹¹C]Methionine PET and MRI Co-registration for Tumor Delineation

| Application | Description | Key Findings | Citation(s) |

| Enhanced Tumor Boundary Delineation | Overlaying metabolic PET data onto anatomical MRI for precise tumor margin identification. | [¹¹C]MET PET provides better delineation than MRI alone, especially in low-grade gliomas, and highlights non-contrast enhancing tumor (NCET) regions. | mdpi.commdpi.comresearchgate.net |

| Complementary Information | Combining anatomical and metabolic data for a comprehensive assessment of tumor extent and biology. | [¹¹C]MET PET and MRI offer complementary insights into tumor extent, aiding surgical planning. | oup.com |

| Improvement in Margin Delineation | Assessing the added value of PET in defining tumor margins compared to MRI alone. | In 25% of lower-grade glioma patients, PET improved tumor margin delineation compared to MRI. | oup.com |

| Spatial Concordance | Evaluating the agreement between PET-defined metabolic tumor volume and MRI-defined anatomical tumor volume. | Occasional spatial differences between MR-enhanced lesions and MET uptake lesions have been observed, with matching volumes around 60% in some studies. | karger.com |

Compound Name Table:

| Common Name | Scientific Name/Abbreviation |

| Methionine C-11 | [¹¹C]Methionine, [¹¹C]MET |

| Fluorodeoxyglucose (FDG) | [¹⁸F]FDG |

| Fluoroethyltyrosine (FET) | [¹⁸F]FET |

| Fluorodopa (FDOPA) | [¹⁸F]FDOPA |

| Fluorothymidine (FLT) | [¹⁸F]FLT |

| Choline | [¹¹C]Choline, CHO |

| Thallium SPECT | ²⁰¹Tl SPECT |

Advanced Research Techniques and Quantitative Analysis with 11c Methionine

Development of Quantitative Metrics for Tracer Uptake Assessment

To standardize the assessment of [¹¹C]Met uptake and facilitate comparisons across different studies and institutions, several quantitative metrics have been developed. These metrics aim to provide a numerical representation of tracer accumulation within a tumor relative to background tissues, thereby offering an objective measure of metabolic activity.

Standardized Uptake Value (SUV) Methodologies

The Standardized Uptake Value (SUV) is the most common semi-quantitative metric used in clinical PET imaging. It normalizes the tracer concentration in a region of interest (ROI) to the injected dose and the patient's body weight, providing a value that is theoretically independent of these variables. Several variations of the SUV are used in [¹¹C]Met research:

SUVmax: Represents the single highest pixel value within the tumor ROI. It is easy to measure but can be sensitive to image noise.

SUVmean: The average SUV of all pixels within the tumor ROI. It provides a more comprehensive measure of average tracer uptake throughout the tumor volume.

SUVpeak: Calculated as the average SUV within a small, fixed-size ROI placed in the most active part of the tumor, offering a compromise between the sensitivity of SUVmax and the stability of SUVmean.

In comparative studies, quantitative analysis has shown that all SUV-based values (SUVmax, SUVmean, and SUVpeak) are typically higher for [¹¹C]Met than for the more common tracer, ¹⁸F-fluorodeoxyglucose (FDG), in certain malignancies like multiple myeloma. mdpi.com Research in pediatric low-grade gliomas has also utilized SUVmax, SUVmean, and SUVpeak to quantify [¹¹C]Met uptake. oup.com Similarly, in studies of newly diagnosed multiple myeloma, SUVmax, SUVmean, and SUVpeak were all found to be significantly higher with [¹¹C]Met compared to FDG. mdpi.com

Tumor-to-Background and Tumor-to-Normal Tissue Ratios for Contrast Evaluation

To enhance the contrast and specificity of tumor delineation, ratios comparing the tracer uptake in the tumor to that in normal, non-diseased tissue are frequently calculated. These ratios are particularly valuable in brain imaging, where background physiological uptake can obscure tumor margins.

Tumor-to-Background Ratio (TBR): This is a general term for the ratio of tracer activity in the tumor to that in a reference background region.

Tumor-to-Normal Tissue Ratio (T/N or TNR): This is a more specific type of TBR where the reference region is a defined area of healthy tissue, often the contralateral (opposite) hemisphere in brain tumor studies. researchgate.net The visual assessment of [¹¹C]Met PET images considers any uptake higher than the surrounding background of the normal gray matter to be potentially pathological. researchgate.net

The high tumor-to-background ratio provided by [¹¹C]Met allows for a more precise evaluation of tumor extent. nih.gov In glioma research, TBRmax (maximum tumor SUV to mean background SUV) and TBRmean (mean tumor SUV to mean background SUV) are common metrics. rsna.org One study on pediatric low-grade gliomas calculated TBR by comparing tumor SUVmax, SUVmean, and SUVpeak to the SUVmean of normal brain tissue. oup.com For gliomas, a cutoff value for the target-to-normal tissue ratio of 1.47 has been suggested as a useful parameter to distinguish between benign and malignant lesions. researchgate.net In multiple myeloma, the tumor-to-background ratio calculated on the spine and iliac bone using [¹¹C]Met images has been shown to correlate with the grade of bone marrow infiltration. mdpi.com

Volumetric Metabolic Parameters in Research Studies

Total Metabolic Tumor Volume (TMTV)

Total Metabolic Tumor Volume (TMTV) represents the total volume of tumor tissue that exhibits significant metabolic activity, as identified on the PET scan. ashpublications.org It is calculated by segmenting the lesions, often using an algorithm based on an SUVmax threshold. mdpi.com In studies comparing [¹¹C]Met with FDG for multiple myeloma, the median TMTV was found to be significantly higher for [¹¹C]Met. mdpi.commdpi.comfrontiersin.org For instance, one study reported a median TMTV of 443.4 cm³ for [¹¹C]Met versus 134.8 cm³ for FDG. mdpi.commdpi.com The prognostic value of TMTV derived from [¹¹C]Met scans has also been demonstrated, correlating with outcomes in conditions like IDH wild-type glioblastomas and multiple myeloma. ashpublications.orgrug.nl

Dynamic Positron Emission Tomography Imaging and Kinetic Modeling

Dynamic PET imaging involves acquiring a series of images over time, typically starting just before or concurrently with the injection of the [¹¹C]Met tracer. longdom.org This technique allows for the measurement of the tracer's movement and accumulation in tissues over time, which can be plotted as a time-activity curve (TAC). mdpi.com Pharmacokinetic (PK) modeling, the gold standard for analyzing dynamic PET data, is then applied to these TACs. mdpi.com

This approach uses compartmental models to describe the transport and fate of the tracer within the tissue. longdom.org A common method is the three-compartment model, which can estimate kinetic parameters such as K₁, k₂, and k₃. longdom.org These parameters represent the rates of tracer transport from the blood into the tissue, from the tissue back to the blood, and the rate of its incorporation into proteins, respectively. longdom.org This detailed analysis provides biologically interpretable parameters that go beyond simple uptake values. mdpi.com

Dynamic [¹¹C]Met PET has been used to assess the rate of muscle protein synthesis and to study the kinetics of the tracer in various tumors, including gliomas. longdom.orgmdpi.complos.org The analysis requires an arterial input function (AIF), which measures the concentration of the tracer in arterial blood over time, to accurately model the delivery of [¹¹C]Met to the tissue. mdpi.com This advanced technique offers a non-invasive way to quantify complex biological processes like amino acid transport and protein synthesis rates in vivo. plos.orgnih.gov

Autoradiography Techniques for Ex Vivo Tracer Distribution Studies

Ex vivo autoradiography serves as a critical research tool for validating and elucidating the findings of in vivo positron emission tomography (PET) scans using [¹¹C]Methionine. This high-resolution technique allows for a detailed microscopic examination of tracer distribution within excised tissue sections, enabling direct correlation with the underlying tissue architecture and cellular characteristics. The methodology typically involves the administration of [¹¹C]Methionine to a subject, followed by surgical resection of the tissue of interest, such as a brain tumor. The excised tissue is then rapidly frozen, sectioned into thin slices, and placed in contact with a radiation-sensitive film or digital detector. The resulting autoradiogram provides a precise map of [¹¹C]Methionine accumulation, which can be compared with adjacent tissue sections stained for histopathological analysis.

This technique is invaluable for confirming that regions of high tracer uptake seen on PET scans correspond to viable tumor tissue. Research combining in vivo PET imaging with ex vivo analysis of stereotactically obtained biopsy specimens has provided granular insights into what [¹¹C]Methionine uptake signifies at a cellular level. ubc.ca

Detailed Research Findings

Studies utilizing these correlative techniques have yielded several key findings regarding the biological basis of [¹¹C]Methionine accumulation in tumors:

Tumor Delineation and Infiltration: Autoradiography validates that increased [¹¹C]Methionine uptake effectively delineates not only the solid parts of brain tumors but also their infiltrative areas with high sensitivity and specificity. ubc.ca A study performing a local comparison between PET images and stereotactic biopsy samples determined a sensitivity of 87% and a specificity of 89% for detecting tumor tissue at an uptake threshold 1.3 times that of normal brain tissue. ubc.ca Interestingly, in grade 2 astrocytomas, the mean [¹¹C]Methionine uptake was found to be significantly higher in the infiltration zone compared to the solid tumor portion, suggesting high metabolic activity in the invading tumor front. ubc.ca

Correlation with Cell Proliferation and Density: There is a demonstrated link between the intensity of [¹¹C]Methionine uptake and the proliferative activity of tumor cells. In low-grade diffuse astrocytomas (WHO grade II), a significant positive correlation has been established between the tracer uptake, measured as the tumor-to-normal tissue ratio (T/N ratio), and the Mib-1 labeling index (LI), a marker for cell proliferation. ajnr.org Furthermore, stereotactic image-based histological analysis has revealed that [¹¹C]Methionine uptake correlates with tumor cell density. spandidos-publications.comresearchgate.net

Relationship with Molecular Markers: Advanced research has used ex vivo analysis to connect tracer uptake with specific molecular characteristics of tumors. In a study on newly diagnosed non-enhancing gliomas, a significant positive correlation was found between the [¹¹C]Methionine T/N ratio and the methylation status of the O⁶-methylguanine-DNA methyltransferase (MGMT) promoter. spandidos-publications.com This suggests that higher amino acid uptake may reflect specific genetic or epigenetic profiles within the tumor. spandidos-publications.com

The tables below summarize key quantitative findings from research correlating [¹¹C]Methionine uptake with histopathological and molecular data.

Table 1: Correlation of [¹¹C]Methionine Uptake with Histopathological and Molecular Markers

| Glioma Subtype/Condition | Parameter Correlated with Uptake | Correlation Coefficient (r) | Significance (P-value) | Source |